1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile
Description
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile is a heterocyclic compound featuring an indolizine core substituted with hydroxyl (-OH), diphenyl (C₆H₅), and carbonitrile (-CN) groups at positions 1, 2/3, and 7, respectively. For instance, electrochemical oxidation of its analog, 1-(α-hydroxybenzyl)-2,3-diphenylindolizine-7-carbonitrile, yields a ketone product with a carbonyl group at C-8, demonstrating its susceptibility to oxidative transformations .
Properties
CAS No. |
86203-32-9 |
|---|---|
Molecular Formula |
C21H14N2O |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-hydroxy-2,3-diphenylindolizine-7-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-15-11-12-23-18(13-15)21(24)19(16-7-3-1-4-8-16)20(23)17-9-5-2-6-10-17/h1-13,24H |
InChI Key |
IYOLBCISBMJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=C2O)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-diphenylacrylonitrile and hydroxylamine can lead to the formation of the desired indolizine compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-oxo-2,3-diphenylindolizine-7-carbonitrile.
Reduction: Formation of 1-hydroxy-2,3-diphenylindolizine-7-amine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3-diphenylindolizine-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indolizine Derivatives
Key Observations :
- The hydroxyl group at position 1 enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
Table 3: Pharmacological Profiles of Related Compounds
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